molecular formula C11H15NO2 B116972 Methyl 2-amino-6-propylbenzoate CAS No. 147494-22-2

Methyl 2-amino-6-propylbenzoate

Cat. No.: B116972
CAS No.: 147494-22-2
M. Wt: 193.24 g/mol
InChI Key: JSCATFLOSLZNRJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-propylbenzoate is a substituted benzoate ester characterized by an amino group at the 2-position and a propyl substituent at the 6-position of the benzene ring. This compound belongs to the broader class of aminobenzoates, which are of interest in pharmaceutical and agrochemical research due to their structural versatility and biological activity.

Properties

CAS No.

147494-22-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-amino-6-propylbenzoate

InChI

InChI=1S/C11H15NO2/c1-3-5-8-6-4-7-9(12)10(8)11(13)14-2/h4,6-7H,3,5,12H2,1-2H3

InChI Key

JSCATFLOSLZNRJ-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=CC=C1)N)C(=O)OC

Canonical SMILES

CCCC1=C(C(=CC=C1)N)C(=O)OC

Synonyms

Benzoic acid, 2-amino-6-propyl-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and functional differences between Methyl 2-amino-6-propylbenzoate and related compounds:

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Applications/Research Findings
This compound ~193.2 (estimated) Amino, methyl ester, propyl Low water solubility Potential intermediate in drug synthesis
Methyl 2-benzoylamino-3-oxobutanoate 235.2 (reported) Benzoylamino, ketone, methyl ester Soluble in organic solvents Used in heterocyclic synthesis (e.g., pyrazoles)
Sandaracopimaric acid methyl ester ~332.4 (estimated) Diterpene, methyl ester Hydrophobic Studied in resin chemistry
E-Communic acid methyl ester ~318.4 (estimated) Labdane diterpene, methyl ester Lipophilic Biomarker in plant resin analysis

Key Observations:

  • Functional Group Influence: The amino group in this compound distinguishes it from purely lipophilic analogs like sandaracopimaric acid methyl ester. This group may enhance interactions with biological targets compared to non-amino derivatives.
  • Solubility: this compound is less water-soluble than methyl 2-benzoylamino-3-oxobutanoate due to the propyl substituent, which increases hydrophobicity.
  • Synthetic Utility: Unlike diterpene esters (e.g., communic acid methyl esters), this compound is more amenable to modular synthesis, as seen in analogous aminobenzoate preparations.

Analytical Characterization

This compound’s structure can be confirmed via:

  • ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.8–3.9 ppm for ¹H; δ ~52 ppm for ¹³C) and aromatic protons (δ ~6.5–7.5 ppm).
  • FTIR : Stretching vibrations for NH₂ (~3350 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
  • HPLC : Retention time differences compared to analogs like methyl shikimate (which elutes earlier due to lower hydrophobicity).

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